molecular formula C14H20N2O5S B2609635 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide CAS No. 899739-38-9

4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide

Cat. No.: B2609635
CAS No.: 899739-38-9
M. Wt: 328.38
InChI Key: WUGMOVRHVUTRLG-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methoxy group and a morpholinosulfonyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the methoxy group through a methylation reaction. The morpholinosulfonyl ethyl side chain is then attached via a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine derivative .

Scientific Research Applications

4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

Uniqueness

What sets 4-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other compounds might not be as effective .

Properties

IUPAC Name

4-methoxy-N-(2-morpholin-4-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-20-13-4-2-12(3-5-13)14(17)15-6-11-22(18,19)16-7-9-21-10-8-16/h2-5H,6-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGMOVRHVUTRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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